REACTION_CXSMILES
|
[CH:1]1([Mg]Br)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9](OCC)(=[O:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>CCOCC.C1COCC1>[CH:1]1([C:9](=[O:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
Cyclohexyl magnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)[Mg]Br
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove ethyl ether
|
Type
|
CUSTOM
|
Details
|
at rt, the residue obtained
|
Type
|
TEMPERATURE
|
Details
|
while cooled with an ice water bath
|
Type
|
CUSTOM
|
Details
|
quenched with 10% HCl (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
the extract was washed with water (30 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
DISTILLATION
|
Details
|
It was distilled 40-50° C. at 1 mm Hg
|
Type
|
CUSTOM
|
Details
|
to remove the starting material
|
Type
|
WAIT
|
Details
|
the left
|
Type
|
DISTILLATION
|
Details
|
the product (total of 46 g, 86% yield, purity >90%, it can be distilled at 1 mm Hg, 75-80° C.)
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)C(C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |